Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3,3,3-trifluoro-
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Overview
Description
Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3,3,3-trifluoro- is a synthetic derivative of alanine, an amino acid. This compound is characterized by the presence of a trifluoromethyl group and a tert-butoxycarbonyl (Boc) protecting group. The molecular formula of this compound is C8H15NO4, and it is often used in organic synthesis and pharmaceutical research due to its unique chemical properties .
Preparation Methods
The reaction conditions often include the use of reagents such as di-tert-butyl dicarbonate (Boc2O) and trifluoroacetic acid (TFA) under controlled temperature and pH conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3,3,3-trifluoro- undergoes several types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and deprotection.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amino acid derivative .
Scientific Research Applications
Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3,3,3-trifluoro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural amino acids while introducing unique chemical properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3,3,3-trifluoro- involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The Boc protecting group ensures selective reactivity, enabling precise control over chemical transformations .
Comparison with Similar Compounds
Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3,3,3-trifluoro- can be compared with other similar compounds, such as:
Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-fluoro-: This compound has a single fluorine atom instead of a trifluoromethyl group, resulting in different reactivity and applications.
Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(trimethylsilyl)-: The presence of a trimethylsilyl group introduces different chemical properties, making it suitable for specific synthetic applications.
Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-[(phenylmethyl)amino]-:
These comparisons highlight the unique features of Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3,3,3-trifluoro-, particularly its trifluoromethyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(2R)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO4/c1-7(2,3)16-6(15)12-4(5(13)14)8(9,10)11/h4H,1-3H3,(H,12,15)(H,13,14)/t4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKWWMGEXDHBSK-SCSAIBSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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